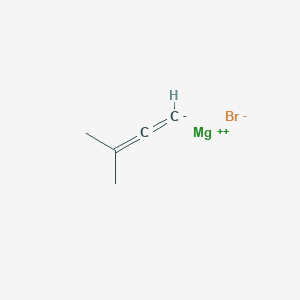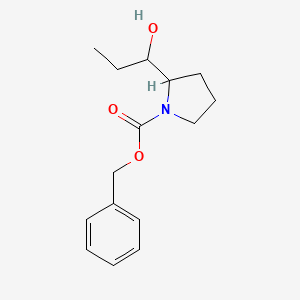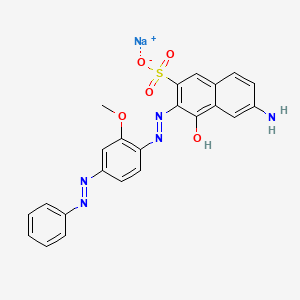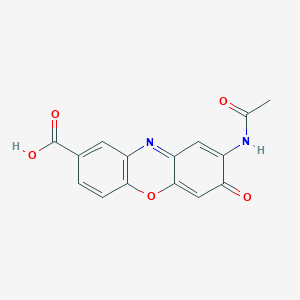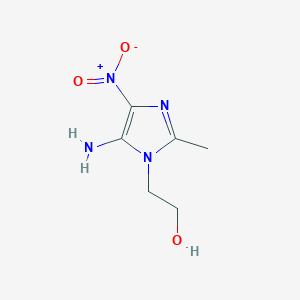![molecular formula C9H10Br2O2 B14289996 2-[2-(Dibromomethyl)phenoxy]ethan-1-ol CAS No. 138511-47-4](/img/structure/B14289996.png)
2-[2-(Dibromomethyl)phenoxy]ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(Dibromomethyl)phenoxy]ethan-1-ol is an organic compound with the molecular formula C₉H₁₀Br₂O₂ It is characterized by the presence of a dibromomethyl group attached to a phenoxyethanol backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Dibromomethyl)phenoxy]ethan-1-ol typically involves the bromination of a precursor compound. One common method is the bromination of 2-(phenoxymethyl)ethanol using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product. The use of automated systems and advanced monitoring techniques further enhances the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-[2-(Dibromomethyl)phenoxy]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The dibromomethyl group can be reduced to a methyl group using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of 2-[2-(formyl)phenoxy]ethan-1-ol or 2-[2-(carboxy)phenoxy]ethan-1-ol.
Reduction: Formation of 2-[2-(methyl)phenoxy]ethan-1-ol.
Substitution: Formation of various substituted phenoxyethanols depending on the nucleophile used.
Applications De Recherche Scientifique
2-[2-(Dibromomethyl)phenoxy]ethan-1-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its antimicrobial properties and potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-[2-(Dibromomethyl)phenoxy]ethan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The dibromomethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. The phenoxyethanol backbone may also interact with hydrophobic pockets in proteins, affecting their function and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[2-(Dichloromethyl)phenoxy]ethan-1-ol
- 2-[2-(Bromomethyl)phenoxy]ethan-1-ol
- 2-[2-(Chloromethyl)phenoxy]ethan-1-ol
Uniqueness
2-[2-(Dibromomethyl)phenoxy]ethan-1-ol is unique due to the presence of two bromine atoms, which confer distinct reactivity and properties compared to its analogs. The dibromomethyl group enhances its electrophilic character, making it more reactive in substitution and addition reactions. This compound’s specific structure also allows for targeted interactions with biological molecules, making it a valuable tool in biochemical research.
Propriétés
Numéro CAS |
138511-47-4 |
|---|---|
Formule moléculaire |
C9H10Br2O2 |
Poids moléculaire |
309.98 g/mol |
Nom IUPAC |
2-[2-(dibromomethyl)phenoxy]ethanol |
InChI |
InChI=1S/C9H10Br2O2/c10-9(11)7-3-1-2-4-8(7)13-6-5-12/h1-4,9,12H,5-6H2 |
Clé InChI |
DCUSXEITSANUMO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C(Br)Br)OCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Chloro-1-ethenyl-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B14289914.png)
![ethyl (Z)-2-[(2-fluorophenyl)diazenyl]-3-hydroxybut-2-enoate](/img/structure/B14289926.png)
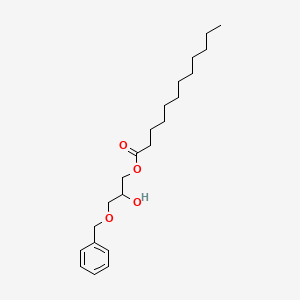
![2-[2-(Naphthalen-2-yl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14289941.png)
![Thieno[2,3-b]quinoline-2-carbonitrile, 3-amino-](/img/structure/B14289943.png)
![Propan-2-yl [(chlorosulfanyl)methyl]carbamate](/img/structure/B14289944.png)
